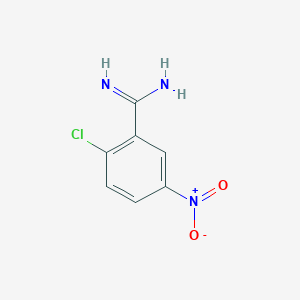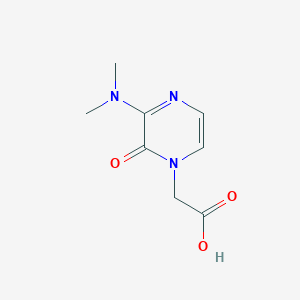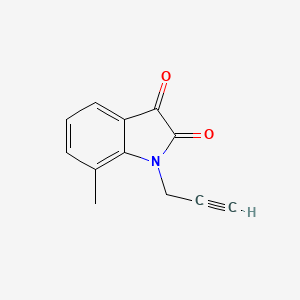![molecular formula C6H8N6S B15069884 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069884.png)
4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with hydrazinyl and methylthio groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydrazinyl-6-methylthieno[2,3-d]pyrimidine with suitable reagents to introduce the pyrazolo ring. The reaction conditions often include the use of solvents such as acetic acid or pyridine, and the process may be facilitated by heating or the use of catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to modify the pyrazolo ring or the hydrazinyl group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the methylthio group can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the pyrazolo ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine
- Pyrimido[4,5-d]pyrimidine
- Pyrimido[4,5-b]quinoline
Uniqueness
4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both hydrazinyl and methylthio groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H8N6S |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
(6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H8N6S/c1-13-6-9-4(11-7)3-2-8-12-5(3)10-6/h2H,7H2,1H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
XJVVFRXDJCORMW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(C=NN2)C(=N1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)
![[2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine](/img/structure/B15069819.png)



![2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine](/img/structure/B15069838.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B15069839.png)


![Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-](/img/structure/B15069876.png)

![3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)
